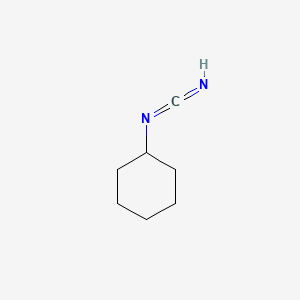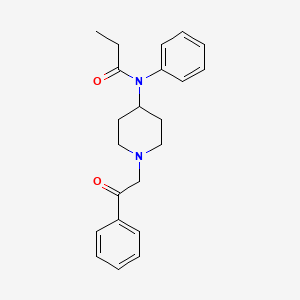
2,3-Difluoro-4-iodophenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-4-iodophenylacetonitrile is an organic compound with the molecular formula C8H4F2IN. It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions and an iodine atom at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-iodophenylacetonitrile typically involves the introduction of fluorine and iodine substituents onto a phenylacetonitrile core. One common method is through a multi-step process starting with the nitration of a suitable precursor, followed by halogenation reactions. For instance, the fluorination can be achieved using Selectfluor or similar fluorinating agents, while the iodination can be carried out using iodine or iodine monochloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-iodophenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,3-Difluoro-4-iodophenylacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-iodophenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluorophenylacetonitrile
- 4-Iodophenylacetonitrile
- 2,4-Difluorophenylacetonitrile
Uniqueness
2,3-Difluoro-4-iodophenylacetonitrile is unique due to the specific arrangement of fluorine and iodine substituents on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds. For instance, the presence of both electron-withdrawing fluorine atoms and the bulky iodine atom can significantly influence the compound’s reactivity and interactions with other molecules .
Properties
Molecular Formula |
C8H4F2IN |
|---|---|
Molecular Weight |
279.02 g/mol |
IUPAC Name |
2-(2,3-difluoro-4-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H4F2IN/c9-7-5(3-4-12)1-2-6(11)8(7)10/h1-2H,3H2 |
InChI Key |
ZOJNVKSGGIXVHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CC#N)F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)


![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)









![1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)
